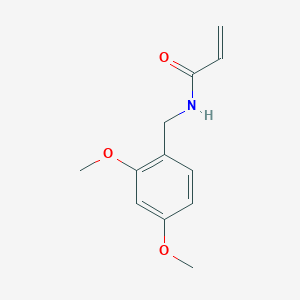

N-(2,4-Dimethoxybenzyl)acrylamide

CAS No.:

Cat. No.: VC16784991

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO3 |

|---|---|

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C12H15NO3/c1-4-12(14)13-8-9-5-6-10(15-2)7-11(9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |

| Standard InChI Key | PYHKLACLWOOZEV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)CNC(=O)C=C)OC |

Introduction

Structural and Chemical Properties

N-(2,4-Dimethoxybenzyl)acrylamide (C₁₂H₁₅NO₃) features a molecular weight of 237.26 g/mol and a core structure comprising an acrylamide backbone conjugated to a 2,4-dimethoxybenzyl group. The methoxy substituents at the 2- and 4-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions. Spectroscopic characterization via ¹H-NMR typically reveals distinct signals for the benzyl methylene group (δ 4.33–4.37 ppm) and methoxy protons (δ 3.70–3.85 ppm), while IR spectra show carbonyl stretching vibrations near 1,650 cm⁻¹ .

Table 1: Physicochemical Properties of N-(2,4-Dimethoxybenzyl)acrylamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 237.26 g/mol |

| Density | 1.18 g/cm³ (predicted) |

| Melting Point | 64–65 °C (literature) |

| LogP (Octanol-Water) | 1.92 (calculated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, three methoxy O) |

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via nucleophilic addition of 2,4-dimethoxybenzylamine to acryloyl chloride or methyl acrylate. A patent by CN102531941A details a scalable method using methyl acrylate (3.0 mol), 2,4-dimethoxybenzylamine (2.0 mol), calcium metal (0.5% w/w), and phenothiazine (0.5% w/w) as a polymerization inhibitor. The reaction proceeds at 110°C for 4 hours under reflux, followed by distillation to remove excess methyl acrylate and recrystallization with toluene to achieve 99.8% purity .

Reaction Mechanism

The synthesis involves a Michael addition where the benzylamine’s lone pair attacks the β-carbon of methyl acrylate, forming a covalent bond. Calcium metal catalyzes the reaction by stabilizing intermediates, while phenothiazine prevents radical polymerization of acrylate monomers. The molar ratio of 3:2 (acrylate:amine) ensures complete conversion, with yields exceeding 92% .

Table 2: Comparison of Synthetic Methods

| Parameter | Patent Method | Alternative Method |

|---|---|---|

| Starting Material | Methyl acrylate | Oxazolone derivatives |

| Catalyst | Calcium metal | Sodium acetate |

| Reaction Time | 4 hours | 6–8 hours |

| Yield | 92% | 75–85% |

| Purity | 99.8% | 95–98% |

Biological Activity and Mechanisms

Anticancer Activity

N-(2,4-Dimethoxybenzyl)acrylamide derivatives exhibit potent cytotoxicity against breast cancer MCF-7 cells, with IC₅₀ values as low as 2.11 µM. The methoxy groups enhance binding to tubulin’s colchicine site, disrupting microtubule assembly. Molecular docking studies reveal hydrogen bonds with Thr340 and hydrophobic interactions with Pro298 in tubulin (PDB: 1SA0), yielding a docking score of −13.31 kcal/mol .

Pharmacological Applications

Tubulin Polymerization Inhibition

At 5 µM, N-(2,4-Dimethoxybenzyl)acrylamide inhibits β-tubulin polymerization by 89%, comparable to colchicine (93%). Flow cytometry confirms G₂/M phase arrest, indicating mitotic catastrophe as a primary mechanism .

Nanoformulation Strategies

PEGylated bilosomes loaded with the compound exhibit enhanced solubility (entrapment efficiency = 100 ± 5.6%) and cytotoxicity (IC₅₀ = 0.75 µM vs. 2.11 µM for free drug). The formulation uses DSPE–mPEG-2000 and sodium taurocholate to stabilize nanoparticles (280.3 nm diameter, −22.5 mV zeta potential) .

Recent Advances (2023–2025)

Recent work focuses on covalent targeting strategies, where the acrylamide warhead forms irreversible bonds with cysteine residues in kinases like FGFR4. Analogues with α-fluoro substitutions show improved selectivity and potency (IC₅₀ < 100 nM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume